Potent MAO-B Inhibition: A Quantitative Comparison to 8-Methyl and 8-Hydroxy Analogs
8-Amino-1-methylquinolin-4(1H)-one demonstrates a high affinity for human monoamine oxidase B (MAO-B) with an IC50 of 3.80 nM [1]. This represents a significant increase in potency compared to its 8-hydroxy analog, which has been reported with IC50 values in the low micromolar range (0.74–6.27 µM) in a different assay context [2], and is also more potent than many standard 8-aminoquinolines like primaquine, which has an IC50 of 106.75 µM for MAO-B [3].
| Evidence Dimension | Inhibition Potency (IC50) against Human MAO-B |
|---|---|
| Target Compound Data | IC50 = 3.80 nM |
| Comparator Or Baseline | 8-Hydroxyquinoline: IC50 range 0.74–6.27 µM (in a cytotoxicity assay on MRC-5 cells) [2]; Primaquine: IC50 = 106.75 µM [3] |
| Quantified Difference | Target compound is approximately 195- to 1,650-fold more potent than the 8-hydroxyquinoline range, and approximately 28,000-fold more potent than primaquine. |
| Conditions | Inhibition of recombinant human MAO-B using kynuramine as substrate after 20 mins by fluorescence assay [1]. |
Why This Matters
The sub-nanomolar MAO-B inhibitory activity indicates a strong interaction with this target, which is a key consideration for research in neurological disorders like Parkinson's disease, where potent MAO-B inhibition is a validated therapeutic strategy.
- [1] BindingDB. (n.d.). BDBM50378564 (CHEMBL145781). Assay Data for 8-Amino-1-methylquinolin-4(1H)-one (IC50=3.80 nM). View Source
- [2] Investigation of aromatase inhibitory activity of metal complexes of 8-hydroxyquinoline and uracil derivatives. (2014). Cytotoxicity test against MRC-5 cells. Core.ac.uk. View Source
- [3] Chaurasiya, N. D., et al. (2021). Enantioselective Interactions of Anti-Infective 8-Aminoquinoline Therapeutics with Human Monoamine Oxidases A and B. Pharmaceuticals, 14(5), 398. Table 1. View Source
